2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methoxybenzamide
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Description
2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of applications. In
Scientific Research Applications
Suzuki–Miyaura Coupling
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds, and this compound’s stability, mild reaction conditions, and functional group tolerance contribute to its success. It participates in transmetalation, where nucleophilic organic groups transfer from boron to palladium, resulting in the formation of new C–C bonds. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls within that category.
Eschenmoser Coupling Reaction
The compound can act as a reactant in the Eschenmoser coupling reaction . This reaction is useful for synthesizing complex molecules and involves the formation of C–C bonds. By participating in this coupling, the compound contributes to the construction of intricate chemical structures.
Preparation of β-Oxo Sulfones
Researchers have utilized this compound to prepare β-oxo sulfones, which serve as substrates for stereoselective Michael addition/cross-benzoin cascade reactions . These reactions are valuable in organic synthesis, allowing the introduction of functional groups with high selectivity.
Thienylpyrazole-Based Thiazoles and Pyrazolines
The compound has been employed in the synthesis of thienylpyrazole-based thiazoles and pyrazolines. These derivatives exhibit diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties . Such compounds are of interest in drug discovery and medicinal chemistry.
Catalytic Protodeboronation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters, including this compound . This transformation enables the formal anti-Markovnikov alkene hydromethylation, a valuable synthetic tool. By participating in this process, the compound contributes to the development of novel synthetic methodologies.
Nitrofurantoin Analogues
In 2020, researchers designed and synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds, including this compound . While these analogues were inactive against certain gram-positive bacteria, their structural diversity opens avenues for further exploration in antibacterial research.
properties
IUPAC Name |
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-12-6-7-14(18)13(9-12)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPDSWLDOCKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide |
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